molecular formula C21H23NO9 B026542 Tolmetin glucuronide CAS No. 71595-19-2

Tolmetin glucuronide

Cat. No. B026542
CAS RN: 71595-19-2
M. Wt: 433.4 g/mol
InChI Key: MEFIGCPEYJZFFC-ZFORQUDYSA-N
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Description

Synthesis Analysis

The formation of tolmetin glucuronide occurs through enzymatic processes involving UDP-glucuronosyltransferases, which catalyze the attachment of glucuronic acid to tolmetin. This reaction is part of phase II metabolism, enhancing the solubility and excretion of hydrophobic compounds. Studies on the metabolism of tolmetin to reactive acyl-coenzyme A thioester intermediates in rats have provided insights into the pathways leading to the formation of this compound and its subsequent binding to proteins, suggesting a complex metabolic pathway involving various intermediate forms (Olsen et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound includes a tolmetin moiety linked via an ester bond to glucuronic acid. This conjugation significantly alters the drug's physicochemical properties, such as solubility and reactivity. The presence of the glucuronic acid moiety is key to the compound's interaction with serum proteins, as demonstrated through the identification of binding sites on human serum albumin by mass spectrometry analyses (Ding et al., 1995).

Chemical Reactions and Properties

This compound exhibits specific chemical reactivity, particularly in its interaction with proteins. It can form covalent bonds with serum albumin, facilitated by its glucuronic acid component. This binding involves nucleophilic sites on proteins, such as lysine residues, via mechanisms including Schiff base formation and nucleophilic displacement of glucuronic acid (Ding et al., 1993). These reactions underline the potential for this compound to modify protein function through covalent modification.

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are significantly influenced by its molecular structure. The conjugation with glucuronic acid increases the compound's solubility in water, facilitating its excretion in urine. The stability of this compound and its isomers in biological matrices has been extensively studied, revealing insights into its behavior in vivo and during analytical procedures (Hyneck et al., 1987).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with biological molecules, are central to understanding its pharmacokinetics and pharmacodynamics. Studies have shown that this compound can undergo further metabolic transformations, including binding to plasma proteins and possibly contributing to the drug's efficacy and safety profile (Ding et al., 1995).

Scientific Research Applications

  • Formation of Covalent Adducts with Serum Albumin : Tolmetin glucuronide can form covalent adducts with serum albumin through an imine mechanism. This suggests that acyl migration followed by Schiff base formation could be a credible mechanism for generating covalent adducts in vivo (Ding et al., 1993).

  • Modification of Human Serum Albumins : It is capable of modifying human serum albumins, specifically affecting lysine-195, -199, and -351, as well as aspartic acid 1 and lysine-524 and -536 (Zia-Amirhosseini et al., 1995).

  • Mechanisms of Covalent Modification : this compound can covalently modify human serum albumin via two mechanisms: imine formation and nucleophilic displacement of glucuronic acid (Ding et al., 1995).

  • Rapid Degradation Rate : It exhibits the fastest degradation rate among all ketoprofen-related glucuronides studied (Skordi et al., 2005).

  • Potential in Ocular Drug Delivery : Tolmetin can be developed as an ocular insert delivery system for treating ocular inflammation (Tofighia et al., 2017).

  • Treatment of Rheumatic Diseases : It has been used in the treatment of rheumatic diseases like rheumatoid arthritis, juvenile rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis (Brogden et al., 1978).

  • Bioactivation and Reactive Species Formation : Oxidative metabolism of tolmetin may contribute to drug-mediated anaphylactic reactions by forming reactive species that haptenize proteins (Chen et al., 2006).

  • Irreversible Binding to Macromolecules : this compound shows irreversible binding to blood constituents, tissue homogenates, and subcellular fractions in vitro (Ojingwa et al., 1994).

  • Binding Affinity to Human Serum Albumin : this compound-α 3-isomer binds to fatty acid-free human serum albumin with high affinity (Ojingwa et al., 1994).

  • Presence in Plasma and Urine : It is present in plasma up to 4 hours after administration, and its isomers are present in urine up to 24 hours (Hyneck et al., 1988).

  • Comparison with Aspirin in Juvenile Rheumatoid Arthritis : Tolmetin and aspirin have similar anti-inflammatory and analgesic effects in the treatment of juvenile rheumatoid arthritis (Levinson et al., 1977).

Mechanism of Action

Target of Action

Tolmetin glucuronide, like its parent compound Tolmetin, primarily targets prostaglandin synthetase . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .

Mode of Action

It is known that tolmetin, and by extension its glucuronide metabolite, inhibits prostaglandin synthetase . This inhibition results in a decrease in the plasma level of prostaglandin E . The reduction in prostaglandin synthesis is likely responsible for the anti-inflammatory action of this compound .

Biochemical Pathways

This compound affects the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, it prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves its reversible binding to human serum albumin and plasma . This binding is characterized by the extent and site of binding of Tolmetin, its glucuronides, and their isomeric conjugates . The glucuronide conjugates of Tolmetin bind to a lesser extent than the parent compound . The clearance of this compound is predominantly renal .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, leading to a decrease in the inflammatory response . In animal studies, Tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can significantly affect the protein binding of the parent drugs and their glucuronide conjugates . Additionally, the presence of other drugs known to bind to the same sites can inhibit the binding of Tolmetin and its glucuronide conjugates . It’s also important to note that the compound’s action can be affected by the patient’s physiological state, such as renal function .

Safety and Hazards

Tolmetin glucuronide can cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may also cause respiratory system irritation .

Future Directions

Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFIGCPEYJZFFC-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221824
Record name Tolmetin glucuronide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolmetin glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

71595-19-2
Record name β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71595-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolmetin glucuronide
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Record name Tolmetin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolmetin glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5
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Record name Tolmetin glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tolmetin glucuronide interact with proteins, and what are the downstream effects?

A: Unlike its parent drug tolmetin, this compound can form covalent bonds with proteins. [] This occurs through two main mechanisms:

    Q2: What are the major binding sites of this compound on human serum albumin (HSA)?

    A: Tandem mass spectrometry studies have identified lysine residues as the primary targets for this compound binding on HSA. [, ] Key binding sites include:

    • Major sites: Lys-195, Lys-199, and Lys-525. [, ]
    • Minor sites: Lys-137, Lys-351, and Lys-541. []

    Q3: Does the binding of this compound to proteins depend on its concentration?

    A: Yes, research indicates that the mechanism of this compound binding to proteins, and thus the resulting adduct structure, is influenced by its concentration. [] At lower concentrations, the formation of imine-linked adducts, where the glucuronic acid moiety is retained, appears to be favored. []

    Q4: How stable is this compound in biological systems?

    A: this compound exhibits limited stability in biological environments. [, , ] It undergoes rapid degradation in plasma, primarily through enzymatic hydrolysis. [] Acyl migration within the molecule also contributes to its instability. [, ] This instability is influenced by factors like pH, with increased stability observed at lower pH values. []

    Q5: Does this compound bind irreversibly to tissues?

    A: Research suggests that this compound demonstrates irreversible binding to various tissues. [] The extent of binding varies among tissues, with the highest levels observed in blood components, particularly haemolyzed erythrocytes. [] Disruption of red blood cells significantly increases binding, highlighting the importance of cellular integrity in limiting exposure and subsequent adduct formation. []

    Q6: What analytical techniques are used to study this compound and its protein adducts?

    A6: Several analytical techniques are employed to investigate this compound and its interactions with proteins, including:

    • High-performance liquid chromatography (HPLC): This technique separates this compound and its isomers from other components in plasma and urine. []
    • Tandem mass spectrometry (MS/MS): This powerful tool is crucial for identifying and characterizing this compound-protein adducts. [, , ] Techniques like liquid secondary-ion mass spectrometry (LSIMS), matrix-assisted laser desorption ionization (MALDI), and collision-induced dissociation (CID) provide detailed structural information about the adducts and pinpoint specific binding sites on the target protein. [, , ]

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